Methyl 3,3-dicyano-2,2-dimethylpropanoate
Description
Methyl 3,3-dicyano-2,2-dimethylpropanoate is an organic compound with the molecular formula C8H10N2O2. It is characterized by the presence of two cyano groups and a methyl ester group attached to a dimethylpropanoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
IUPAC Name |
methyl 3,3-dicyano-2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,7(11)12-3)6(4-9)5-10/h6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZDXMJBQNTYIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C#N)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,3-dicyano-2,2-dimethylpropanoate can be synthesized through several methods. One common synthetic route involves the reaction of malononitrile with methyl isobutyrate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,3-dicyano-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Reduction: Lithium aluminum hydride or hydrogenation catalysts are used for the reduction of cyano groups.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Hydrolysis: 3,3-dicyano-2,2-dimethylpropanoic acid.
Reduction: 3,3-diamino-2,2-dimethylpropanoate.
Scientific Research Applications
Methyl 3,3-dicyano-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3,3-dicyano-2,2-dimethylpropanoate involves its reactivity towards nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The ester group can undergo hydrolysis, leading to the formation of carboxylic acids. These reactions are facilitated by the electronic and steric properties of the compound .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methoxy-2,2-dimethylpropanoate: Similar in structure but with a methoxy group instead of cyano groups.
Methyl 2,2-dimethyl-3-hydroxypropionate: Contains a hydroxyl group instead of cyano groups.
Uniqueness
Methyl 3,3-dicyano-2,2-dimethylpropanoate is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to similar compounds. The cyano groups enhance the compound’s electrophilicity and make it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 3,3-dicyano-2,2-dimethylpropanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article synthesizes available research findings on the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its dicyano groups, which contribute to its reactivity and biological properties. The structural formula can be represented as follows:
This compound features two cyano groups attached to a dimethylpropanoate backbone, which influences its interactions with biological systems.
Mechanisms of Biological Activity
Research has indicated that this compound exhibits significant antiproliferative properties against various cancer cell lines. The following mechanisms have been proposed based on recent studies:
- Inhibition of Histone Deacetylases (HDACs) : Compounds similar to this compound have been shown to act as HDAC inhibitors. This inhibition leads to increased acetylation of histones, resulting in altered gene expression associated with cell cycle regulation and apoptosis .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound can trigger apoptosis in cancerous cells. This process is often accompanied by nuclear disintegration and loss of DNA staining as observed with DAPI (4',6-diamidino-2-phenylindole) staining techniques .
- Targeting Specific Signaling Pathways : The compound may interact with heat shock protein 90 (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways, which are critical for cancer cell survival and proliferation .
Biological Activity Data
The following table summarizes the key biological activities observed for this compound across different studies:
Case Study 1: Antiproliferative Effects in Colon Cancer Cells
In a study focused on HCT-116 colon cancer cells, this compound demonstrated an IC50 value of 0.81 µM. The study highlighted that the compound selectively inhibited cancer cell growth while showing minimal effects on normal HEK-293 cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 2: Induction of Apoptosis in Cervical Cancer
Another investigation involving HeLa cells reported an IC50 value of 0.69 µM for the compound. The results indicated significant apoptotic activity characterized by morphological changes in the nuclei of treated cells. The study utilized DAPI staining to confirm nuclear disintegration as a hallmark of apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
